molecular formula C13H12N2O B13986197 Imidazoline, 2-[3-(2-hydroxynaphthyl)]- CAS No. 16173-26-5

Imidazoline, 2-[3-(2-hydroxynaphthyl)]-

Cat. No.: B13986197
CAS No.: 16173-26-5
M. Wt: 212.25 g/mol
InChI Key: FLXNNWWFGVHTDN-UHFFFAOYSA-N
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Description

Imidazoline derivatives are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms. The compound Imidazoline, 2-[3-(2-hydroxynaphthyl)]-, specifically, is characterized by a hydroxynaphthyl substituent at the 2-position of the imidazoline ring. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The hydroxynaphthyl group enhances aromatic interactions and influences electronic properties, which can modulate solubility, binding affinity, and reactivity .

Properties

CAS No.

16173-26-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C13H12N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-4,7-8,16H,5-6H2,(H,14,15)

InChI Key

FLXNNWWFGVHTDN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis of Imidazoline, 2-[3-(2-hydroxynaphthyl)]- generally starts from:

The key reaction involves the condensation of two moles of the aromatic acid with one mole of ethylenediamine, followed by cyclization to form the imidazoline ring (Scheme 1).

Reaction Conditions and Procedure

Based on patent literature and experimental studies, the following protocol is established:

Step Description Conditions Notes
1 Mixing of 3-(2-hydroxynaphthyl)acetic acid with ethylenediamine hydrate Molar ratio 2:1; temperature ~220°C Reaction medium is heated for at least 2 hours
2 Passing a current of ethylenediamine vapor over the reaction mixture Continuous during heating and distillation Prevents oxidation; drives reaction equilibrium
3 Vacuum distillation of the product Performed during and after reaction Removes imidazoline product, which is not acid-bound
4 Repeated heating and distillation cycles Maintains temperature at 220°C Enhances yield by converting intermediates

This method avoids the use of mineral acids in stoichiometric amounts, simplifying purification.

Reaction Mechanism Insights

  • The reaction proceeds via initial formation of amide intermediates (imidioesters) which then cyclize to imidazoline.
  • Excess ethylenediamine reacts with acid residues to form salts that can be reconverted to imidazoline.
  • The continuous removal of the product by vacuum distillation shifts the equilibrium towards product formation.
  • The process prevents oxidation of the product by air through ethylenediamine vapor atmosphere.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Direct condensation of acid + ethylenediamine with ethylenediamine vapor and vacuum distillation 3-(2-hydroxynaphthyl)acetic acid, ethylenediamine 220°C, 2+ hours, vacuum distillation High yield, simple purification, no mineral acid needed Requires high temperature, vacuum setup
Heating amido amine to induce ring closure Amido amine intermediates 350-450°F (~175-230°C) Straightforward ring closure Higher temperature, possible side reactions
Reduction-ring opening and quaternization (for derivatives) Imidazoline intermediates, NaBH4 20°C, 1 hour, pH 7 Allows functionalization Multi-step, sensitive to conditions

The vacuum distillation method under ethylenediamine vapor is preferred for Imidazoline, 2-[3-(2-hydroxynaphthyl)]- due to its operational simplicity and efficient product isolation.

Summary Table of Preparation Parameters

Parameter Value/Condition Reference
Acid to diamine molar ratio 2:1
Reaction temperature ~220°C
Reaction time ≥ 2 hours
Atmosphere Continuous ethylenediamine vapor
Product removal Vacuum distillation
Product melting point 119°C (free base), 253°C (HCl salt)

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce different functional groups onto the naphthalene ring .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. This coordination can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole

  • Structure : Similar to the target compound but lacks the hydroxyl group on the naphthyl ring.
  • Properties : Exhibits reduced polarity compared to the hydroxynaphthyl derivative. The absence of the hydroxyl group diminishes hydrogen-bonding capacity, impacting solubility and biological interactions .
  • Applications : Primarily studied in corrosion inhibition and surfactant formulations due to its hydrophobic naphthyl moiety .

Naphazoline (2-(1-Naphthylmethyl)-2-imidazoline)

  • Structure : Features a 1-naphthylmethyl group instead of a hydroxynaphthyl substituent.
  • Pharmacological Activity : A potent α-adrenergic agonist used in nasal decongestants. The methylene bridge between the naphthyl group and imidazoline ring enhances bioavailability and receptor binding compared to hydroxynaphthyl derivatives .
  • pKa : The basicity of the imidazoline nitrogen is higher in naphazoline (pKa ~10.2) due to reduced electron-withdrawing effects compared to hydroxynaphthyl analogues .

Substituted Imidazolines with Aromatic Groups

2-Ethylimidazole (C5H8N2)

  • Structure : A simple alkyl-substituted imidazole lacking aromatic rings.
  • Properties: Lower molecular weight (96.13 g/mol) and higher volatility.
  • Applications : Used as a curing agent in epoxy resins, highlighting the role of substituents in industrial applications .

2-Benzylimidazoline Derivatives

  • Structure : Benzyl group at the 2-position.
  • Electronic Effects : The benzyl group’s electron-donating nature increases the basicity of the imidazoline ring, contrasting with the electron-withdrawing hydroxyl group in the target compound .
  • Biological Activity : Demonstrates CNS depressant effects but with lower potency than hydroxynaphthyl derivatives due to reduced aromatic interaction strength .

Pharmacologically Active Imidazolines

Compound Substituent Biological Activity Mechanism Key Difference from Target Compound Reference
Clonidine Dichlorophenyl Antihypertensive α2-Adrenergic agonist Chlorine atoms enhance lipophilicity
Cirazoline Cyclopropylmethoxy α1-Adrenergic agonist Vasoconstrictor Lacks aromatic hydroxyl group
Target Compound 2-Hydroxynaphthyl Under investigation Potential CNS modulation Hydroxyl group enables H-bonding

Solubility and Stability

  • Hydroxynaphthyl Derivative : Moderate water solubility due to the hydroxyl group, contrasting with hydrophobic naphthylmethyl derivatives like naphazoline .
  • Stability : The hydroxyl group may increase susceptibility to oxidative degradation compared to alkyl-substituted imidazolines .

Q & A

Q. What are the established synthetic pathways for synthesizing Imidazoline, 2-[3-(2-hydroxynaphthyl)]-, and what key factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between 2-hydroxynaphthaldehyde derivatives and ethylenediamine analogs under acidic or catalytic conditions. Yield optimization can be systematically investigated using factorial design experiments (e.g., 2^k designs) to evaluate variables such as temperature, solvent polarity, and catalyst loading . Statistical tools like response surface methodology (RSM) are recommended for identifying interactions between parameters and maximizing efficiency .

Q. How can spectroscopic techniques be employed to characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., hydroxyl, imidazoline ring vibrations) by comparing experimental peaks with reference databases (e.g., NIST Chemistry WebBook for analogous imidazoline derivatives) .
  • NMR : Use ¹H/¹³C NMR to confirm regioselectivity and hydrogen bonding via chemical shift analysis (e.g., hydroxyl proton downfield shifts).
  • UV-Vis : Analyze π→π* transitions of the naphthyl group to assess conjugation effects .

Q. What are the primary applications of this compound in experimental chemistry, and how do its properties enable these roles?

  • Methodological Answer : The compound’s hydroxynaphthyl moiety grants fluorescence and chelation capabilities, making it suitable for:
  • Sensor Development : Use fluorescence quenching studies to detect metal ions (e.g., Cu²⁺, Fe³⁺) via Stern-Volmer plots .
  • Catalysis : Investigate ligand behavior in transition-metal complexes using cyclic voltammetry to assess redox activity .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic properties and reactivity of Imidazoline, 2-[3-(2-hydroxynaphthyl)]-?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA to predict reactivity sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to study aggregation behavior or solubility limitations .
  • AI-Driven Tools : Integrate platforms like COMSOL Multiphysics for multi-scale simulations linking molecular behavior to bulk properties .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s reactivity under varying conditions?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets using tools like UCINET 6.0 to identify outliers or methodological inconsistencies .
  • Controlled Replication : Design experiments isolating variables (e.g., oxygen exclusion, humidity control) to test hypotheses about conflicting results .
  • Cross-Validation : Combine experimental data with computational predictions (e.g., DFT-derived reaction barriers) to reconcile discrepancies .

Q. What role do solvent effects play in modulating the reaction mechanisms involving this compound?

  • Methodological Answer : Solvent polarity and proticity significantly influence tautomeric equilibria and transition states. For example:
  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize zwitterionic intermediates during cyclization, accelerating ring closure .
  • Hydrogen-Bonding Solvents (Water, Methanol) : Quench fluorescence via excited-state proton transfer (ESPT), observable through time-resolved spectroscopy .
  • Method Recommendation : Use Kamlet-Taft solvatochromic parameters to quantify solvent effects on reaction rates .

Q. How can reactor design principles be applied to scale up the synthesis of this compound while maintaining purity?

  • Methodological Answer :
  • Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
  • Continuous Flow Chemistry : Optimize residence time and temperature gradients using process simulation software (e.g., Aspen Plus) .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

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